Mopanin

描述

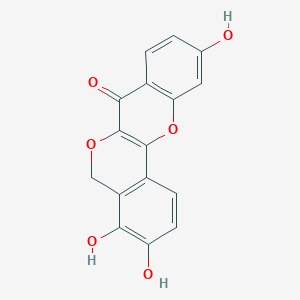

Mopanin is a naturally occurring peltogynoid compound derived from the oxidation of mopanol, an isomer of (+)-peltogynol. It belongs to the flavonoid family and is structurally characterized by a chromophoric quinone methide group, which contributes to its distinct coloration and biological activity . This compound has been identified in species of the Peltogyne genus, such as P. porphyrocardia, and shares biosynthetic pathways with other peltogynoids like peltogynol and peltogynin. These compounds are primarily found in heartwood tissues, where they contribute to pigmentation and oxidative stress resistance .

属性

CAS 编号 |

17093-84-4 |

|---|---|

分子式 |

C16H10O6 |

分子量 |

298.25 g/mol |

IUPAC 名称 |

3,4,10-trihydroxy-5H-isochromeno[4,3-b]chromen-7-one |

InChI |

InChI=1S/C16H10O6/c17-7-1-2-9-12(5-7)22-15-8-3-4-11(18)13(19)10(8)6-21-16(15)14(9)20/h1-5,17-19H,6H2 |

InChI 键 |

RBBWOJZPSUZDBS-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CC(=C2O)O)C3=C(O1)C(=O)C4=C(O3)C=C(C=C4)O |

规范 SMILES |

C1C2=C(C=CC(=C2O)O)C3=C(O1)C(=O)C4=C(O3)C=C(C=C4)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Mopanin is part of a broader class of peltogynoid quinone methides. Below is a comparative analysis with three structurally and functionally related compounds: peltogynol, peltogynin, and peltomexicanin.

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Findings:

Structural Differences: this compound and peltogynin are oxidation products of their respective precursors (mopanol and peltogynol) but differ in substitution patterns. This compound retains a quinone methide group, whereas peltogynin features additional ketone moieties . Peltomexicanin, isolated from P. mexicana, contains a unique dioxa-tetraphenone ring system, enhancing its stability compared to this compound .

Antioxidant Activity :

- Peltomexicanin exhibits the highest antioxidant activity (4.25 µmol TE/mg), likely due to its electron-donating hydroxyl groups and extended conjugation .

- This compound’s activity remains unquantified, but its structural similarity to peltogynin suggests comparable or slightly reduced efficacy due to fewer hydroxyl groups .

Biosynthetic Pathways :

- This compound and peltogynin are both derived via oxidative pathways but diverge in enzymatic specificity. Peltomexicanin’s biosynthesis involves additional oxygenation steps, contributing to its complex structure .

Applications: Peltomexicanin is utilized in natural dye production and antioxidant formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。